![molecular formula C16H19N3O2S2 B2823257 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1706094-93-0](/img/structure/B2823257.png)
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C16H19N3O2S2 and its molecular weight is 349.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Anticancer Activities
Research on compounds with structural similarities to the queried compound has demonstrated notable antibacterial and anticancer potentials. For instance, studies on novel thiazolyl pyrazole and benzoxazole derivatives have revealed their effectiveness in screening for antibacterial activities. These compounds have been synthesized and characterized, indicating their potential utility in developing new antibacterial agents (Landage, Thube, & Karale, 2019). Similarly, another study focused on the synthesis of compounds for anticancer evaluation, highlighting the potential of such chemical structures in the development of anticancer therapies (Gouhar & Raafat, 2015).
Synthesis and Evaluation of Novel Derivatives
The synthesis of new pyrazoline derivatives, aimed at evaluating their potential as anticancer agents, particularly against the HepG-2 cell line, showcases the chemical versatility and potential therapeutic applications of compounds within this chemical domain. These compounds have demonstrated cytotoxic effects in micromolar ranges, suggesting their efficacy and potential as anticancer drugs (Xu et al., 2017).
Pharmacological Activities
Further research into the pharmacological activities of related compounds, such as pyrano[2,3-d]pyrimidine and pyrano[2,3-d]pyrimidine-5-one derivatives, has uncovered their considerable chemical and pharmacological activities. These activities include antioxidant and anticancer effects, underscoring the broad application spectrum of these chemical frameworks in medicinal chemistry and drug development (Mahmoud, El-Bordany, & Elsayed, 2017).
Antiviral Activity
Additionally, the exploration of antiviral activities through the synthesis and reaction of specific compounds, such as pyrazolo[3,4-b]pyridin derivatives, emphasizes the potential for developing new antiviral agents. These studies contribute to understanding the chemical basis for antiviral efficacy and the development of novel therapeutic options against viral infections (Attaby et al., 2006).
properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S2/c20-16(12-11-15-19(17-12)5-2-8-21-15)18-6-4-14(23-10-7-18)13-3-1-9-22-13/h1,3,9,11,14H,2,4-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBQUMVWRVWASW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)N3CCC(SCC3)C4=CC=CS4)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


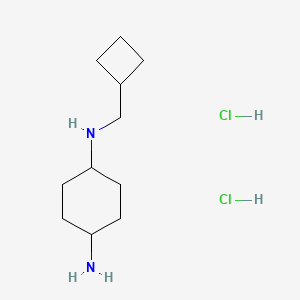


![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[4-(4-methylphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2823181.png)
![5-((4-methoxybenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2823182.png)

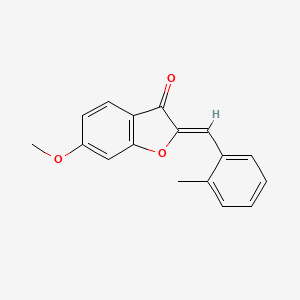

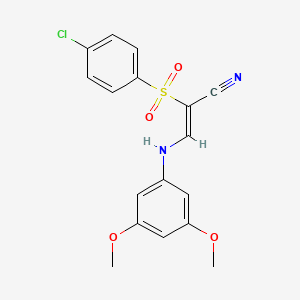
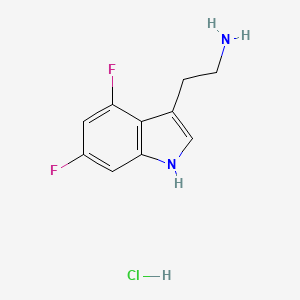
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2823194.png)
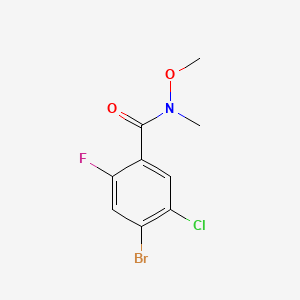
![5-((2-chlorobenzyl)thio)-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2823197.png)